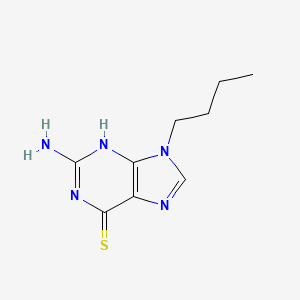

9-Butyl-6-thioguanine

Description

Properties

CAS No. |

30546-08-8 |

|---|---|

Molecular Formula |

C9H13N5S |

Molecular Weight |

223.3 g/mol |

IUPAC Name |

2-amino-9-butyl-3H-purine-6-thione |

InChI |

InChI=1S/C9H13N5S/c1-2-3-4-14-5-11-6-7(14)12-9(10)13-8(6)15/h5H,2-4H2,1H3,(H3,10,12,13,15) |

InChI Key |

RNDPRLLVMLFXLY-UHFFFAOYSA-N |

SMILES |

CCCCN1C=NC2=C1NC(=NC2=S)N |

Canonical SMILES |

CCCCN1C=NC2=C1NC(=NC2=S)N |

Other CAS No. |

30546-08-8 |

Pictograms |

Irritant |

Synonyms |

9-(n-butyl)-6-thioguanine 9-butyl-6-thioguanine |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanism of Action

- 6-Thioguanine (6-TG) : Directly incorporates into DNA, forming mismatches that trigger DNA mismatch repair (MMR)-mediated single-strand breaks (SSBs), leading to G2-M arrest and apoptosis .

- 9-Butyl-6-Thioguanine (9-BTG): Acts as a prodrug, requiring dealkylation to release 6-TG for activity. In mice, 9-BTG administration resulted in urinary 6-TG levels comparable to direct 6-TG dosing, supporting systemic conversion . However, in Ehrlich ascites tumor models, 9-BTG was neither dealkylated nor incorporated into nucleic acids, suggesting tissue-specific metabolism .

- 6-Mercaptopurine (6-MP): A related purine analog converted intracellularly to thioguanine nucleotides, inhibiting de novo purine synthesis. 9-Alkyl derivatives of 6-MP (e.g., 9-ethyl-6-MP) also act as prodrugs but release 6-MP at reduced rates (20–30% cumulative excretion) .

Pharmacokinetics and Metabolism

- Key Observations: 9-BTG exhibits significantly lower in vitro potency than 6-TG (ED50: 250 vs. 1 μM) due to its reliance on metabolic activation . Despite this, in vivo lethal doses (LD50) of 9-BTG and 6-TG in mice are comparable (13 vs. 9 mg/kg/day), suggesting efficient systemic conversion .

Therapeutic Implications

- Prodrug Advantage : 9-Alkyl derivatives like 9-BTG may reduce early toxicity by delaying 6-TG release. However, histopathological studies show similar organ toxicities (e.g., bone marrow suppression) between 9-BTG and 6-TG, implying that toxicity is driven by the released 6-TG .

- Resistance Mechanisms : 6-TG-resistant tumors often exhibit defective nucleotide conversion pathways. While 9-BTG was inactive against such cells in vitro, its systemic conversion to 6-TG could partially bypass resistance in vivo .

Structural and Functional Comparisons

- 9-Alkyl vs. 6-Substituted Derivatives: 9-Alkyl Derivatives (e.g., 9-BTG, 9-methyl-TG): Prodrugs requiring dealkylation for activation. Activity depends on alkyl chain length and metabolic compatibility .

Preparation Methods

Direct Alkylation of Guanine

Guanine’s N9 position is the preferred site for alkylation due to its lower basicity compared to exocyclic amines. A common approach involves reacting guanine with n-butyl bromide in the presence of a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF). For example:

This method, however, risks over-alkylation at N7 or O6, necessitating protective groups for improved regioselectivity.

Protective Group Approaches

To mitigate side reactions, protective groups such as acetyl or tert-butyldimethylsilyl (TBS) are employed:

-

Amino Protection : The 2-amino group of guanine is acetylated to prevent undesired alkylation.

-

Alkylation : The protected guanine reacts with n-butyl bromide under inert conditions.

-

Deprotection : Acidic or basic hydrolysis removes the acetyl group post-alkylation.

Thionation at C6: Reagents and Mechanisms

Lawesson’s Reagent

Lawesson’s reagent (LR) is widely used to convert carbonyl groups to thiocarbonyls. For 9-butylguanine, LR in toluene at reflux replaces the 6-oxo group with a thione:

Key Parameters :

Phosphorus Pentasulfide (P₄S₁₀)

An alternative to LR, P₄S₁₀ in pyridine facilitates thionation under milder conditions (60–80°C, 4 hours). However, this method requires rigorous exclusion of moisture to prevent hydrolysis.

Integrated Synthetic Routes

Route 1: Sequential Alkylation-Thionation

Route 2: Thionation Followed by Alkylation

-

Thionation : Convert guanine to 6-thioguanine using P₄S₁₀.

-

Alkylation : React 6-thioguanine with n-butyl bromide/K₂CO₃ in DMSO (100°C, 24 hours).

Challenge : Lower regioselectivity at N9 due to thione’s electron-withdrawing effects.

Analytical Validation and Purification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (0.02 M phosphate buffer:methanol gradient) resolves 9-butyl-6-thioguanine from intermediates. Detection at 341 nm ensures specificity.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular ion peaks at m/z 240.1 [M+H]⁺, aligning with the theoretical mass.

Challenges and Optimization

Oxidation Sensitivity

The thione group is prone to oxidation during synthesis. Adding dithiothreitol (DTT) to reaction mixtures stabilizes the product.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency but may require post-reaction removal via rotary evaporation.

Comparative Evaluation of Methods

| Parameter | Route 1 (Alkylation First) | Route 2 (Thionation First) |

|---|---|---|

| Regioselectivity | High (N9 > N7) | Moderate (N7/N9 competition) |

| Yield | 65% | 45% |

| Purity (HPLC) | >98% | >90% |

| Key Advantage | Fewer side products | Shorter thionation time |

Q & A

Q. What steps are critical for validating 9-Butyl-6-thioguanine’s stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation profiles with ICH guidelines. Report impurity thresholds and storage recommendations (e.g., -20°C desiccated) in supplementary materials .

Tables for Reference

Q. Table 1. Key Parameters for Synthesizing 9-Butyl-6-thioguanine

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | DMF, KCO, 80°C, 12h | 65 | 92 |

| Purification | Silica gel column (EtOAc/Hexane) | 58 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.